Cyclopentolate Hydrochloride

Description

This compound is the hydrochloride salt form of cyclopentolate, an anticholinergic drug. Administered in the eye, this compound blocks the acetylcholine receptor in the sphincter muscle of the iris and the ciliary muscle, thereby preventing contraction. This dilates the pupil, producing mydriasis, and prevents the eye from accommodating.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for mydriasis.

See also: Cyclopentolate (has active moiety) ... View More ...

Properties

IUPAC Name |

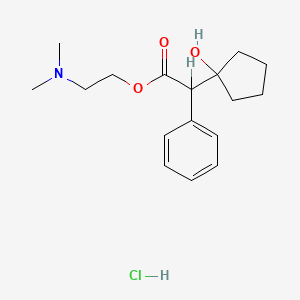

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclopentolate Hydrochloride: A Technical Guide to its Mechanism of Action at Muscarinic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclopentolate (B1215867) and Muscarinic Receptors

Cyclopentolate is a parasympatholytic drug that competitively blocks the action of acetylcholine (B1216132) at muscarinic receptors.[4][5] In clinical ophthalmology, its application leads to the relaxation of the iris sphincter muscle, causing pupillary dilation (mydriasis), and the paralysis of the ciliary muscle, inhibiting accommodation (cycloplegia).[4][6] These effects are essential for various diagnostic and therapeutic procedures.[6]

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptors (GPCRs), designated M1 through M5, which are integral to the parasympathetic nervous system and also play roles in the central nervous system.[7][8] These receptors are broadly classified into two groups based on their G-protein coupling:

-

Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

-

Gi/o-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]

Mechanism of Action of Cyclopentolate

Cyclopentolate functions as a competitive, non-selective antagonist at all five muscarinic receptor subtypes.[3][7] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the receptor's binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Binding Affinity of Cyclopentolate at Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein Coupling | Cyclopentolate pKi | Cyclopentolate Ki (nM) |

| M1 | Gq/11 | NPA | NPA |

| M2 | Gi/o | NPA | NPA |

| M3 | Gq/11 | NPA | NPA |

| M4 | Gi/o | NPA | NPA |

| M5 | Gq/11 | NPA | NPA |

Table 1: Binding Affinities of Cyclopentolate at Human Muscarinic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki). Data is not publicly available.

Functional Antagonism of Muscarinic Receptor Signaling

As a competitive antagonist, cyclopentolate inhibits the functional responses mediated by each muscarinic receptor subtype. The functional potency of cyclopentolate (pA2 or IC50 values) at each of the five cloned human muscarinic receptor subtypes has not been comprehensively published.

| Receptor Subtype | Signaling Pathway | Functional Assay | Cyclopentolate Functional Potency (pA2/pIC50) |

| M1 | Inositol Phosphate (B84403) Accumulation | Measurement of [3H]-inositol phosphate production | NPA |

| M2 | cAMP Inhibition | Measurement of forskolin-stimulated cAMP levels | NPA |

| M3 | Inositol Phosphate Accumulation | Measurement of [3H]-inositol phosphate production | NPA |

| M4 | cAMP Inhibition | Measurement of forskolin-stimulated cAMP levels | NPA |

| M5 | Inositol Phosphate Accumulation | Measurement of [3H]-inositol phosphate production | NPA |

Table 2: Functional Antagonism of Cyclopentolate at Human Muscarinic Receptor Subtypes. pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. Data is not publicly available.

Signaling Pathways and Visualization

The antagonistic action of cyclopentolate on muscarinic receptors blocks the initiation of their respective signaling cascades. The following diagrams illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors, and how cyclopentolate intervenes.

References

- 1. Cyclopentolate | C17H25NO3 | CID 2905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of cyclopentolate versus tropicamide cycloplegia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. journals.ed.ac.uk [journals.ed.ac.uk]

Cyclopentolate Hydrochloride: A Technical Guide on its Effects on the Iris Sphincter and Ciliary Muscles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopentolate (B1215867) hydrochloride is a synthetic tertiary amine and a potent non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely utilized in ophthalmology.[1][2] Its primary clinical application is to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for diagnostic purposes, such as fundoscopic examinations and cycloplegic refraction, particularly in pediatric populations.[2][3][4][5] This document provides a comprehensive technical overview of the pharmacological action of cyclopentolate on the iris sphincter and ciliary muscles. It details the underlying signaling pathways, presents quantitative data on receptor affinity and clinical effects, outlines key experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.

Mechanism of Action

Cyclopentolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors in the eye.[1][4][6] In the iris sphincter and ciliary body, the predominant subtype is the M3 muscarinic receptor, which is coupled to the Gq/11 group of G proteins.[1]

-

Iris Sphincter Muscle: Under normal physiological conditions, parasympathetic stimulation releases acetylcholine (ACh), which binds to M3 receptors on the iris sphincter muscle. This activation initiates a signaling cascade that leads to muscle contraction and pupillary constriction (miosis). Cyclopentolate competitively blocks ACh from binding to these M3 receptors, thereby inhibiting contraction and causing the muscle to relax.[2][4][7] The unopposed action of the sympathetically innervated iris dilator muscle results in mydriasis.[3]

-

Ciliary Muscle: Similarly, ACh binding to M3 receptors on the ciliary muscle causes its contraction. This action relaxes the zonular fibers connected to the lens, allowing the lens to become more convex and increasing its refractive power for near vision (accommodation). By blocking these receptors, cyclopentolate prevents ciliary muscle contraction, leading to a paralysis of accommodation, known as cycloplegia.[2][3][7][8]

Cyclopentolate is a non-selective antagonist, meaning it binds to multiple muscarinic receptor subtypes.[1] Its high affinity for the M1 and M3 subtypes is central to its efficacy in the eye.

Signaling Pathways

The physiological responses of the iris sphincter and ciliary muscles are governed by intracellular signaling pathways initiated by muscarinic receptor activation. Cyclopentolate's mechanism is defined by its interruption of these pathways.

Normal Cholinergic Stimulation

Acetylcholine binding to the M3 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and ultimately results in smooth muscle contraction.

Caption: M3 Receptor Signaling Pathway (Contraction)

Antagonism by Cyclopentolate Hydrochloride

Cyclopentolate, by competitively binding to the M3 receptor, prevents acetylcholine from initiating the Gq-coupled signaling cascade. This blockade prevents the generation of IP3 and the subsequent release of intracellular calcium. Without the calcium-mediated signal, the muscle remains in a relaxed state.

Caption: Cyclopentolate Mechanism of Action

Quantitative Data Summary

The pharmacological profile of cyclopentolate has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Muscarinic Receptor Binding Affinity of Cyclopentolate

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 1.62 | |

| M2 | 27.5 | |

| M3 | 2.63 | |

| pKB (Ciliary Muscle) | 7.8 | [9] |

| Ki (Inhibitor Constant): A measure of the binding affinity of an antagonist to a receptor. A lower Ki value indicates a higher binding affinity. pKB is the negative logarithm of the antagonist's dissociation constant. |

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound Ophthalmic Solution

| Parameter | Value | Reference(s) |

| Mydriasis (Pupil Dilation) | ||

| Onset | Rapid | [7][8] |

| Maximum Effect | 15-60 minutes | [8][10][11] |

| Recovery | ~24 hours (may take several days) | [7][8][10] |

| Cycloplegia (Accommodation Paralysis) | ||

| Onset | Rapid | [3][7] |

| Maximum Effect | 25-75 minutes | [7][10] |

| Recovery | 6-24 hours | [7][10] |

| Note: Onset and duration can be influenced by factors such as iris pigmentation, with slower onset and longer duration in heavily pigmented irides.[7][8] |

Table 3: Effects of Cyclopentolate on Anterior Segment Parameters in Young Adults

| Parameter | Cyclopentolate 0.5% (Mean Change) | Cyclopentolate 1% (Mean Change) | Reference |

| Hyperopic Group | [12] | ||

| Anterior Chamber Depth (ACD) | +0.15 mm (p<0.001) | +0.128 mm (p<0.001) | [12] |

| Anterior Chamber Volume (ACV) | +15.53 mm³ | +12.95 mm³ | [12] |

| Anterior Chamber Angle (ACA) | Decrease (Not Significant) | Decrease (Not Significant) | [12] |

| Myopic Group | [12] | ||

| Anterior Chamber Depth (ACD) | +0.06 mm (p<0.05) | +0.07 mm (p<0.05) | [12] |

| Anterior Chamber Volume (ACV) | Not Significant | Increase (p<0.001) | [12] |

| Intraocular Pressure (IOP) | Decrease (p=0.008) | Increase (p<0.001) | [12] |

| Pupil Size | Significant Increase (p<0.001) | Significant Increase (p<0.001) | [12] |

Experimental Protocols

The characterization of cyclopentolate's effects relies on standardized in vitro and clinical methodologies.

Protocol: Clinical Evaluation of Cycloplegic and Mydriatic Effects

This protocol outlines a typical methodology for a prospective clinical trial to assess the efficacy of cyclopentolate in human subjects.[13][14]

-

Subject Recruitment: Enroll healthy volunteers or a target patient population (e.g., children aged 5-14) after obtaining informed consent.[13] Exclude individuals with known hypersensitivity, glaucoma, or other contraindications.[15]

-

Baseline Measurement: Before drug administration, measure baseline parameters including spherical equivalent (refraction), pupil diameter, and pupillary light reaction using an autorefractor and pupillometer.[13]

-

Drug Administration:

-

Instill one drop of a topical anesthetic (e.g., 0.5% tetracaine) to reduce discomfort.[13]

-

Three minutes later, instill one drop of 1% this compound solution into the conjunctival sac.[13] Some protocols may use two drops administered 5-10 minutes apart.[7][14]

-

Apply digital pressure to the lacrimal sac for 2-3 minutes to minimize systemic absorption.[7]

-

-

Post-Instillation Measurements: Record refraction and pupil diameter at regular intervals (e.g., every 10 minutes) for a defined period (e.g., up to 110 minutes) to determine the time to maximum effect.[13]

-

Data Analysis: Determine the time of maximum cycloplegia by identifying the point at which the spherical equivalent stabilizes within a predefined limit (e.g., ±0.25 D).[13] Analyze changes in pupil diameter to quantify the mydriatic effect.

Caption: Workflow for Clinical Evaluation

Protocol: In Vitro Muscarinic Receptor Binding Assay

This protocol describes a generalized competitive radioligand binding assay to determine the affinity (Ki) of cyclopentolate for muscarinic receptor subtypes.

-

Preparation of Membranes: Homogenize tissues or cultured cells expressing the target muscarinic receptor subtype (e.g., M1, M2, M3) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, then resuspend in an assay buffer.

-

Assay Setup: In a multi-well plate, combine the prepared membranes, a known concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on each filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cyclopentolate concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value (the concentration of cyclopentolate that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is an effective mydriatic and cycloplegic agent whose clinical utility is directly attributable to its potent, competitive antagonism of muscarinic acetylcholine receptors in the iris sphincter and ciliary muscles. By blocking the M3 receptor-mediated Gq signaling pathway, it prevents smooth muscle contraction, resulting in pupil dilation and paralysis of accommodation. Quantitative data confirm its high affinity for relevant receptor subtypes and delineate a rapid onset and predictable duration of action, solidifying its role as a primary diagnostic tool in ophthalmology. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other anticholinergic compounds.

References

- 1. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Cyclopentolate as a cycloplegic drug in determination of refractive error] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]

- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 5. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. cyclopentolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. pi.bausch.com [pi.bausch.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. drugs.com [drugs.com]

- 11. pdr.net [pdr.net]

- 12. Effects of this compound Dosage on Anterior Segment Parameters in Young Adults (Measured with Pentacam) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time of maximum cycloplegia after instillation of cyclopentolate 1% in children with brown irises - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo Systemic Absorption of Topical Cyclopentolate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo systemic absorption of topical cyclopentolate (B1215867) hydrochloride, a synthetic anticholinergic agent widely used for mydriasis and cycloplegia. Understanding the systemic pharmacokinetics of this ophthalmic drug is crucial for assessing its safety profile, particularly in pediatric and elderly populations who are more susceptible to its systemic adverse effects. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the pathways of absorption and mechanism of action.

Quantitative Data on Systemic Absorption

Systemic absorption of cyclopentolate following topical ocular administration has been quantified in several clinical studies. The peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and elimination half-life (t1/2) are critical parameters in understanding the extent and duration of systemic exposure.

| Study Population | Dosage | Cmax (ng/mL) | Tmax (minutes) | Elimination Half-life (t1/2) (minutes) | Reference |

| Healthy Adult Volunteers (n=8) | Two 30 µL drops of 1% solution | ~ 3 | Within 30 | 111 | [1][2] |

| Healthy Adult Volunteers (n=8) | Two 30 µL drops of 1% solution (conventional vs. canthal application) | No significant difference between methods | Not specified | Not specified | [3] |

| Healthy Female Volunteers (n=8) | One 30 µL drop of 1% solution bilaterally | 2.06 ± 0.86 (mean ± S.D.) nM | 53 | Not specified | [4] |

| Children (n=12) | One 35 µL drop of 1% solution | Median: 2.9 (range: undetectable to 5.8) | As early as 3 minutes | Not specified | [5] |

| Preterm Infants (n=18) | Not specified | Range: 6-53 | 60 | Not specified | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on cyclopentolate's systemic absorption.

Study 1: Pharmacokinetics in Healthy Adult Volunteers[1][2]

-

Objective: To determine the plasma concentrations of cyclopentolate after ocular application of three different formulations.

-

Subjects: Eight healthy adult volunteers.

-

Dosing: Randomized administration of two 30 µL drops of one of the following in one eye:

-

1% w/v cyclopentolate hydrochloride in saline

-

Cyclopentolate polygalacturonate in saline

-

Cyclopentolate polygalacturonate in acetate (B1210297) buffer

-

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: Cyclopentolate concentrations in plasma were measured by a radioreceptor assay.

Study 2: Systemic Absorption in Children[5]

-

Objective: To quantify cyclopentolate plasma levels and monitor heart rate and pupil size after ocular application in children.

-

Subjects: Twelve children.

-

Dosing: Randomized administration of one 35 µL eyedrop of either 1% cyclopentolate (n=6) or placebo (n=6) in the lower cul-de-sac of one eye.

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: A sensitive radioreceptor assay was used to determine the systemic drug absorption.

-

Physiological Monitoring: Heart rate and pupil diameter were monitored.

Study 3: Systemic Absorption in Preterm Infants[6]

-

Objective: To analyze the association between adverse events and cyclopentolate drug levels in neonates undergoing Retinopathy of Prematurity Eye Exams (ROPEE).

-

Subjects: Twenty-five preterm infants, with 20 receiving mydriatic drops for blood collection.

-

Dosing: Routine mydriatic drops for ROP screening.

-

Sample Collection: Blood was collected onto dried blood spot cards one hour after eye drop instillation.

-

Analytical Method: Blood samples were extracted and analyzed for cyclopentolate using liquid chromatography and mass spectrometry.

-

Adverse Event Monitoring: Relationships between drug levels and adverse events were assessed.

Visualization of Pathways and Mechanisms

The following diagrams illustrate the key pathways involved in the systemic absorption and mechanism of action of topical this compound.

Discussion

The data clearly indicate that topical this compound is systemically absorbed, with detectable plasma concentrations observed shortly after administration in both adults and children.[1][5] The peak plasma concentrations can vary significantly among individuals, with preterm infants showing a wide range of absorption levels.[5][6] This variability underscores the importance of cautious dosing, especially in vulnerable populations.

Systemic absorption occurs primarily through the conjunctival vasculature and the nasal mucosa after drainage through the nasolacrimal duct.[7][8][9] A portion of the drug may also be swallowed and absorbed through the gastrointestinal tract, which may account for the occasional observation of a second concentration peak in plasma.[1][2]

The primary mechanism of action of cyclopentolate is the blockade of muscarinic acetylcholine receptors.[10] This antagonism leads to the relaxation of the iris sphincter and ciliary muscles, resulting in mydriasis and cycloplegia, respectively.[10] However, systemic absorption allows the drug to interact with muscarinic receptors throughout the body, leading to potential anticholinergic side effects. These can range from dry mouth and flushing to more severe central nervous system effects such as confusion, agitation, and hallucinations, particularly in children.[11][12][13]

To minimize systemic absorption, techniques such as applying pressure over the nasolacrimal sac for two to three minutes after instillation are recommended.[14]

Conclusion

This technical guide has synthesized quantitative data and experimental protocols related to the in vivo systemic absorption of topical this compound. The provided information highlights that while effective for its intended ocular purpose, cyclopentolate undergoes systemic absorption that can lead to adverse effects. Researchers and drug development professionals should consider these pharmacokinetic properties to optimize dosing regimens and enhance the safety profile of ophthalmic formulations containing cyclopentolate. Further research into formulations that minimize systemic uptake while maintaining ocular efficacy is warranted.

References

- 1. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma concentrations and ocular effects of cyclopentolate after ocular application of three formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular effects and systemic absorption of cyclopentolate eyedrops after canthal and conventional application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systemic and ocular absorption and antagonist activity of topically applied cyclopentolate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systemic absorption of ocular cyclopentolate in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systemic Absorption of Cyclopentolate and Adverse Events After Retinopathy of Prematurity Exams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systemic toxicity of topical cyclopentolate eyedrops in a child - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cyclopentolate-Induced Systemic Complications in a Pediatric Patient: A Case Report | Sciety [sciety.org]

- 12. What are the side effects of Cyclopentolate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. UpToDate 2018 [doctorabad.com]

Preclinical Animal Models for Studying Cyclopentolate Hydrochloride Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentolate (B1215867) hydrochloride is a synthetic antimuscarinic agent widely used in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects. These properties are essential for various diagnostic and therapeutic procedures, including fundoscopic examinations and refraction studies. As a non-selective muscarinic receptor antagonist, cyclopentolate can also elicit systemic side effects by acting on receptors in the central nervous system (CNS), cardiovascular system, and other organs.[1][2] Therefore, a thorough preclinical evaluation of its ocular and systemic effects is crucial for drug development and safety assessment.

This technical guide provides a comprehensive overview of preclinical animal models used to study the effects of cyclopentolate hydrochloride. It includes detailed experimental protocols, quantitative data from various studies, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

Cyclopentolate exerts its effects by competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs) in the iris sphincter and ciliary muscles of the eye.[3] Acetylcholine, a neurotransmitter, normally binds to these receptors to induce pupillary constriction (miosis) and accommodation. By antagonizing these receptors, cyclopentolate leads to mydriasis and cycloplegia. There are five subtypes of muscarinic receptors (M1-M5), and cyclopentolate's systemic effects are a result of its interaction with these receptors in various tissues.

Caption: Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.

Ophthalmic Effects: Animal Models and Protocols

The primary preclinical evaluation of cyclopentolate focuses on its effects on the eye. Rabbits and cats are the most commonly used animal models due to the anatomical and physiological similarities of their eyes to human eyes.

Mydriasis and Cycloplegia Assessment

Animal Model: New Zealand White Rabbit

Experimental Protocol:

-

Animal Acclimatization: House rabbits individually in a controlled environment (12-hour light/dark cycle, 20-24°C) for at least one week before the experiment.

-

Baseline Measurements:

-

Measure the baseline horizontal pupil diameter using a calibrated digital caliper or a pupilometer.

-

Perform all measurements under consistent, low-light conditions to minimize variability.

-

-

Drug Administration:

-

Gently restrain the rabbit. A restraining box can be used to minimize stress.[4][5]

-

Instill one drop (approximately 30-50 µL) of 1% this compound ophthalmic solution into the lower conjunctival sac of one eye. The contralateral eye can serve as a control.[6]

-

To prevent systemic absorption, apply gentle pressure to the lacrimal sac for 1-2 minutes after instillation.[7]

-

-

Post-treatment Measurements:

-

Measure the horizontal pupil diameter at regular intervals (e.g., 5, 10, 15, 30, 60 minutes, and then hourly for up to 12 hours, followed by measurements at 24 and 36 hours).[6]

-

-

Data Analysis:

-

Calculate the change in pupil diameter from baseline at each time point.

-

Determine the time to maximum mydriasis and the duration of the mydriatic effect.

-

Animal Model: Domestic Cat

The protocol is similar to that for rabbits, with adjustments for handling and typical response times.

Quantitative Data Summary: Ophthalmic Effects of 1% this compound

| Animal Model | Parameter | Onset of Mydriasis | Time to Maximal Mydriasis | Duration of Mydriasis | Effect on Intraocular Pressure (IOP) | Effect on Tear Production (Schirmer Tear Test - STT) | Reference(s) |

| Rabbit | Ophthalmic | 10-25 minutes | ~25 minutes | 10-12 hours | No significant increase | Transient decrease in the treated eye at 30 minutes | [6] |

| Cat | Ophthalmic | 20-40 minutes | ~40 minutes | 24-36 hours | Significant increase, peaking at ~50 minutes (28.1 ± 5.4 mmHg) | Significant decrease in both eyes for up to 36 hours | [6] |

| Dog (Beagle) | Ophthalmic | ~30 minutes | ~12 hours | ~72 hours | No significant effect | No significant effect | [8] |

| Mouse | Ophthalmic | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |

Intraocular Pressure (IOP) Measurement

Animal Model: Cat

Experimental Protocol:

-

Animal Preparation: Acclimate the cat to the handling and measurement procedures to minimize stress-induced IOP fluctuations.

-

Tonometry:

-

Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride) to the cornea.

-

Use a calibrated rebound tonometer (e.g., TonoVet®) or an applanation tonometer to measure IOP.

-

Obtain at least three consecutive readings and calculate the average.

-

-

Procedure: Follow the same drug administration and measurement schedule as for mydriasis assessment.

Tear Production Assessment (Schirmer Tear Test - STT)

Animal Model: Cat

Experimental Protocol:

-

Procedure:

-

Perform the STT before instilling any other eye drops or performing other ocular examinations.[3][10]

-

Fold a sterile STT strip at the notch and insert it into the lower conjunctival fornix, at the junction of the middle and lateral thirds of the eyelid.[10]

-

Leave the strip in place for 60 seconds.[11]

-

Remove the strip and measure the length of the wetted area in millimeters.[10]

-

-

Schedule: Measure STT at baseline and at various time points post-cyclopentolate administration (e.g., 30 and 60 minutes, then hourly).[6]

Systemic Effects: Animal Models and Protocols

Systemic absorption of cyclopentolate can lead to CNS and cardiovascular side effects. Preclinical studies in rodents and dogs are essential to characterize these potential risks.

Central Nervous System (CNS) Effects

Animal Model: Mouse

Experimental Protocol: Open Field Test

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an overhead camera for automated tracking.

-

Procedure:

-

Administer this compound systemically (e.g., intraperitoneal injection) at various doses.

-

Place the mouse in the center of the open field arena.

-

Record the animal's activity for a set period (e.g., 10-30 minutes).[10]

-

-

Parameters Measured:

-

Locomotor Activity: Total distance traveled, mean velocity.

-

Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone.

-

Other Behaviors: Rearing frequency, grooming bouts.

-

-

Data Analysis: Compare the behavioral parameters between cyclopentolate-treated and vehicle-treated control groups.

Quantitative Data Summary: CNS Effects of this compound

No specific dose-response data for cyclopentolate on locomotor activity in mice was identified in the search results. The following table is a template for how such data would be presented.

| Animal Model | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (%) | Rearing Frequency | Reference(s) |

| Mouse | Vehicle | Data | Data | Data | Hypothetical |

| Mouse | Low Dose | Data | Data | Data | Hypothetical |

| Mouse | Mid Dose | Data | Data | Data | Hypothetical |

| Mouse | High Dose | Data | Data | Data | Hypothetical |

Note: Systemic effects such as restlessness, hallucinations, and ataxia have been reported in humans, suggesting that cyclopentolate crosses the blood-brain barrier.[2] Behavioral tests in animals are crucial to quantify these potential CNS liabilities.

Cardiovascular Effects

Animal Model: Beagle Dog

Experimental Protocol: Telemetry Monitoring

Telemetry allows for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals, minimizing stress-related artifacts.

-

Surgical Implantation: Surgically implant a telemetry transmitter to monitor electrocardiogram (ECG) and blood pressure. Allow for a post-operative recovery period of at least two weeks.

-

Data Acquisition:

-

House the dog in its home cage.

-

Record baseline cardiovascular data (heart rate, blood pressure, ECG intervals) for a 24-hour period.

-

Administer this compound intravenously or orally at various dose levels.

-

Continuously record cardiovascular parameters for at least 24 hours post-dosing.

-

-

Parameters Measured:

-

Hemodynamics: Heart rate, systolic and diastolic blood pressure, mean arterial pressure.

-

Electrocardiogram (ECG): PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).

-

-

Data Analysis: Compare post-dose cardiovascular parameters to baseline values and to a vehicle control group.

Quantitative Data Summary: Cardiovascular Effects of this compound

No specific dose-response data for cyclopentolate on cardiovascular parameters in conscious dogs was identified in the search results. The following table is a template for how such data would be presented.

| Animal Model | Dose (mg/kg, i.v.) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) | Change in QTc Interval (ms) | Reference(s) |

| Dog (Beagle) | Vehicle | Data | Data | Data | Hypothetical |

| Dog (Beagle) | Low Dose | Data | Data | Data | Hypothetical |

| Dog (Beagle) | Mid Dose | Data | Data | Data | Hypothetical |

| Dog (Beagle) | High Dose | Data | Data | Data | Hypothetical |

Note: Tachycardia and hypertension are known potential side effects of systemic anticholinergic drugs.[2] Telemetry studies in dogs are the gold standard for assessing these risks preclinically.

Caption: Experimental Workflow for Ophthalmic Assessment.

Advanced Preclinical Assessments

Histopathological Examination

Animal Model: Rabbit

Experimental Protocol:

-

Tissue Collection: Following topical administration of this compound (acutely or chronically), euthanize the animals at selected time points.

-

Enucleation and Fixation: Carefully enucleate the eyes and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin or Davidson's solution).

-

Processing and Sectioning: Process the fixed tissues, embed in paraffin, and section the globes to include the ciliary body.

-

Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Special stains can be used to evaluate specific cellular components.

-

Microscopic Examination: A veterinary pathologist should examine the sections for any treatment-related changes in the ciliary body, iris, and other ocular structures. While specific histopathological changes induced by cyclopentolate are not well-documented, examination could focus on signs of inflammation, cellular degeneration, or changes in the ciliary epithelium.[1]

Electroretinography (ERG)

Animal Model: Dog or Rabbit

Experimental Protocol:

-

Purpose: To assess the functional integrity of the retina. While cyclopentolate's primary action is on the anterior segment, evaluating its potential effects on retinal function can be part of a comprehensive safety assessment.

-

Procedure:

-

Dark-adapt the animal.

-

Anesthetize the animal and place a corneal contact lens electrode.

-

Present light flashes of varying intensity and wavelength to elicit retinal electrical responses.

-

Record and analyze the a-wave (photoreceptor function) and b-wave (inner retinal function) of the ERG.

-

-

Application to Cyclopentolate: Perform ERG recordings at baseline and after cyclopentolate administration to detect any acute changes in retinal function.

Conclusion

The preclinical evaluation of this compound in animal models is essential for understanding its efficacy and safety profile. Rabbits and cats are the preferred models for assessing ophthalmic effects, while mice and dogs are suitable for investigating CNS and cardiovascular liabilities, respectively. This guide provides a framework of detailed protocols and expected outcomes to aid researchers in designing and conducting robust preclinical studies. The use of standardized procedures and quantitative endpoints, as outlined here, will ensure the generation of high-quality data for regulatory submissions and informed clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotoxic Effects of Topical Cyclopentolate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Telemetry and High-Definition Oscillometry for Blood Pressure Measurements in Conscious Dogs: Effects of Torcetrapib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic effects of ophthalmic cyclopentolate on body weight in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Toxicological and Safety Assessment of Cyclopentolate Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological and safety assessment of cyclopentolate (B1215867) hydrochloride, a synthetic anticholinergic agent widely used in ophthalmic practice for its mydriatic and cycloplegic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing available non-clinical and clinical safety data, outlining experimental methodologies, and visualizing key mechanistic pathways.

Executive Summary

Cyclopentolate hydrochloride's safety profile is characterized by a low order of acute toxicity in animal models. However, systemic absorption following topical ophthalmic administration can lead to adverse effects in humans, particularly in pediatric and elderly populations. The primary mechanism of action, and toxicity, is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide synthesizes the available data on acute, subchronic, and chronic toxicity, as well as reproductive, developmental, and genetic toxicity. While extensive human safety data exists, this document also highlights the notable lack of comprehensive, publicly available non-clinical studies for certain toxicological endpoints.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-(Dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate hydrochloride |

| CAS Number | 5870-29-1 |

| Molecular Formula | C₁₇H₂₆ClNO₃ |

| Molecular Weight | 327.85 g/mol |

Non-Clinical Toxicology

A summary of the available non-clinical toxicological data for this compound is presented below. It is important to note that detailed study reports for many of these endpoints are not publicly available.

Acute Toxicity

This compound exhibits a low level of acute toxicity in animal studies. The available median lethal dose (LD50) values are summarized in Table 1.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | LD50 | Reference(s) |

| Oral | Rat | >4000 mg/kg | [1][2][3][4] |

| Oral | Mouse | 960 mg/kg | [2][3][5][6] |

| Intraperitoneal | Mouse | 314 mg/kg | [1][5] |

| Intravenous | Mouse | 63 mg/kg | [1] |

| Subcutaneous | Rat | 2235 mg/kg | [5] |

No signs of dermal irritation have been observed in animal studies. Similarly, it is not considered to be a primary eye irritant in animal models, though local ocular adverse effects are noted in humans.[1][5][6]

An acute oral toxicity study would typically be conducted in accordance with OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). A representative protocol is as follows:

-

Test System: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

-

Animal Husbandry: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically 10 mL/kg body weight.

-

Dose Levels: A starting dose of 2000 mg/kg is often used. Depending on the outcome, lower or higher doses may be tested in a stepwise manner to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Subchronic and Chronic Toxicity

There is a lack of publicly available data from dedicated subchronic or chronic toxicity studies on this compound. One safety data sheet notes that it "May cause damage to organs through prolonged or repeated exposure" (H373), but the underlying studies are not cited.[5] Without such studies, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.

Reproductive and Developmental Toxicity

Animal reproduction studies have not been conducted with this compound.[7][8] It is unknown whether cyclopentolate can cause fetal harm when administered to a pregnant woman or can affect reproduction capacity.[7]

Genotoxicity and Carcinogenicity

Studies to evaluate the genotoxic and carcinogenic potential of this compound have not been conducted.[3][5][7] It is not classified as a carcinogen by major regulatory and scientific bodies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Environmental Protection Agency (EPA).[5][6]

A bacterial reverse mutation test would typically be conducted in accordance with OECD Guideline 471. A representative protocol is as follows:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Procedure: The test substance, bacterial tester strain, and (if applicable) S9 mix are combined in a test tube with molten top agar (B569324). The mixture is then poured onto the surface of a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Mechanism of Action and Toxicity

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[9][10][11] These G-protein coupled receptors are found throughout the body and are involved in a wide range of parasympathetic functions. In the eye, cyclopentolate blocks mAChRs in the sphincter muscle of the iris and the ciliary muscle, leading to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).

Systemic toxicity occurs when the drug is absorbed and antagonizes mAChRs in other parts of the body, such as the central nervous system, heart, salivary glands, and gastrointestinal tract.

Signaling Pathway

The binding of acetylcholine to M1, M3, and M5 muscarinic receptors activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Cyclopentolate competitively blocks these pathways.

Human Safety and Clinical Findings

The majority of safety data for this compound comes from its clinical use as an ophthalmic solution. Systemic absorption can occur through the conjunctiva and the nasal mucosa after drainage through the nasolacrimal duct.[12]

Adverse Reactions

Adverse reactions are more frequently reported in children and the elderly.[7][13] The most significant concerns are central nervous system (CNS) and anticholinergic effects.

Table 2: Reported Human Adverse Reactions to Ophthalmic this compound

| System Organ Class | Adverse Reactions | Reference(s) |

| Ocular | Increased intraocular pressure, burning/stinging sensation, photophobia, blurred vision, irritation, hyperemia, conjunctivitis, punctate keratitis, synechiae. | [3][7][9][13][14] |

| Central Nervous System | Psychotic reactions, behavioral disturbances (restlessness, hyperactivity), hallucinations (visual and auditory), ataxia, incoherent speech, disorientation, seizures, drowsiness. | [7][8][9][12][13][14][15][16][17] |

| Cardiovascular | Tachycardia, vasodilation, hypertension. | [7][13][14] |

| Gastrointestinal | Diminished motility, feeding intolerance in infants, necrotizing enterocolitis in preterm infants, abdominal distention. | [7][13] |

| Other Anticholinergic Effects | Dry mouth, skin rash, hyperpyrexia, urinary retention, decreased secretion from salivary and sweat glands. | [7][13][14] |

In a study of 66 adults receiving 2% cyclopentolate eye drops, 10 (15%) developed systemic toxic reactions. Six of these were mild and four were of moderate severity, with all resolving without treatment.[18]

Overdosage

Excessive dosage can produce severe CNS disturbances, tachycardia, hyperpyrexia, hypertension, and other anticholinergic effects. Severe manifestations of toxicity can include coma, medullary paralysis, and death.[7] Management of overdose is primarily supportive. Physostigmine, a reversible cholinesterase inhibitor, can be used as an antidote in cases of severe toxicity, but its use is reserved for severe cases due to its own potential for adverse effects.[15]

Experimental Workflows for Toxicity Assessment

The following diagrams illustrate typical workflows for the non-clinical safety assessment of an ophthalmic drug like this compound.

Conclusion

This compound has a well-established clinical safety profile, primarily defined by its anticholinergic effects following systemic absorption. The acute toxicity in animal models is low. However, there is a significant lack of publicly available, comprehensive non-clinical data for subchronic and chronic toxicity, reproductive and developmental toxicity, and genotoxicity/carcinogenicity. While its long history of clinical use provides a degree of confidence in its safety when used appropriately, researchers and drug developers should be aware of these data gaps. Future research could focus on in vitro and alternative models to address some of the missing toxicological endpoints, particularly for new formulations or delivery systems. For clinical use, adherence to recommended dosing, especially in vulnerable populations, and techniques to minimize systemic absorption are critical to ensure patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacopoeia.com [pharmacopoeia.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pi.bausch.com [pi.bausch.com]

- 8. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemview.epa.gov [chemview.epa.gov]

- 17. Efficacy and Safety of Cyclopentolate Microdrops for Cycloplegic Refraction in Children | Clinical Research Trial Listing ( Cycloplegic Refraction ) ( NCT06885242 ) [trialx.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

The Cellular and Molecular Impact of Cyclopentolate on Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in ophthalmology for its mydriatic and cycloplegic properties.[1][2] Its clinical utility in diagnostic procedures and the management of conditions like uveitis is well-established.[2][3] Emerging research, however, points towards a more complex role for cyclopentolate and other muscarinic antagonists at the cellular and molecular level, particularly in the context of myopia control and scleral remodeling. This guide provides an in-depth examination of the cellular and molecular effects of cyclopentolate on various ocular tissues. It details the drug's interaction with muscarinic receptor subtypes, the subsequent intracellular signaling cascades, and its influence on cellular behaviors such as proliferation and extracellular matrix dynamics. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development efforts in ophthalmology.

Mechanism of Action: Muscarinic Receptor Antagonism

Cyclopentolate exerts its primary effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in ocular tissues.[3][4] These G-protein coupled receptors are integral to parasympathetic nervous system function in the eye. There are five subtypes of muscarinic receptors (M1-M5), and their distribution varies across different ocular tissues, leading to a range of physiological responses upon antagonism by cyclopentolate.

Receptor Distribution in Ocular Tissues

The physiological response to cyclopentolate is dictated by the specific mAChR subtypes present in each ocular tissue. The M3 subtype is the predominant muscarinic receptor in the anterior segment of the human eye, particularly in the iris sphincter and ciliary muscle.[5][6][7] However, a heterogeneous population of all five receptor subtypes is found throughout the eye.[8]

-

Iris Sphincter and Ciliary Body: These tissues, responsible for pupillary constriction and accommodation respectively, are rich in M3 receptors, accounting for approximately 60% to 75% of the total muscarinic receptor population.[5][7] Lower levels of M2 and M4 receptors (5% to 10%) are also present.[5][7]

-

Cornea and Conjunctiva: All five muscarinic receptor subtypes (M1-M5) have been identified in human corneal and conjunctival cells.[8] These receptors are implicated in cellular proliferation and wound healing.[8]

-

Sclera: While direct studies on cyclopentolate's binding to scleral mAChRs are limited, the presence of these receptors is inferred from the effects of muscarinic antagonists on scleral growth and myopia progression.[8]

Binding Affinity and Receptor Interaction

Cyclopentolate is classified as a non-selective antagonist, meaning it binds to multiple muscarinic receptor subtypes without strong preference.[3] This broad antagonism is responsible for its potent clinical effects. One study has reported a pKB value of 7.8 for cyclopentolate on the circular ciliary muscle, indicating a high binding affinity.[9] By blocking acetylcholine binding, cyclopentolate prevents the activation of downstream signaling pathways, leading to muscle relaxation and inhibition of cellular responses.[4][10]

Cellular and Molecular Signaling Pathways

The antagonism of mAChRs by cyclopentolate disrupts key intracellular signaling cascades that regulate a multitude of cellular functions. The specific pathway affected depends on the G-protein to which the muscarinic receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These are coupled to Gq/11 proteins.[3] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

A significant consequence of muscarinic receptor activation in some ocular cells is the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK) pathway (p42/44 MAPK), a critical regulator of cell proliferation.[8] Cyclopentolate, by blocking the initial muscarinic receptor activation, can inhibit these downstream proliferative signals.

Figure 1: Cyclopentolate's blockade of the Gq/11 signaling pathway.

Effects on Specific Ocular Tissues

Ciliary Muscle and Iris Sphincter: Cycloplegia and Mydriasis

The most prominent effects of cyclopentolate are the paralysis of the ciliary muscle (cycloplegia) and the dilation of the pupil (mydriasis).[11][12] These effects stem from the blockade of M3 receptors in the ciliary muscle and iris sphincter, respectively.[10] This prevents acetylcholine-induced muscle contraction, leading to relaxation.[4] The resulting cycloplegia temporarily inhibits the eye's ability to accommodate for near vision, while mydriasis facilitates examination of the posterior segment of the eye.[13]

Sclera: Extracellular Matrix Remodeling and Myopia Control

There is growing interest in the role of muscarinic antagonists in controlling myopia progression. While the precise mechanisms are still under investigation, evidence suggests that these agents can influence scleral biochemistry and remodeling. Scleral thinning and extracellular matrix (ECM) degradation are hallmarks of myopia.[14]

Studies on other muscarinic antagonists, like pirenzepine (B46924) and atropine (B194438), have shown they can reduce myopia progression.[15][16] The mechanism is thought to be non-toxic and may involve the modulation of glycosaminoglycan synthesis in scleral fibroblasts.[16] Furthermore, matrix metalloproteinases (MMPs), particularly MMP-2, are enzymes implicated in the degradation of the scleral matrix during myopia development.[14][17] Muscarinic antagonists may indirectly influence the activity of these enzymes. While direct evidence for cyclopentolate's effect on scleral MMPs is sparse, the established link between muscarinic signaling and scleral remodeling suggests this is a critical area for future research.

Figure 2: Hypothesized effects of cyclopentolate on scleral remodeling.

Cornea and Conjunctiva: Cellular Proliferation

All five muscarinic receptor subtypes are present on corneal and conjunctival cells, where they play a role in regulating cell growth.[8] Activation of these receptors by agonists like carbachol (B1668302) can stimulate the proliferation of conjunctival epithelial cells, an effect that is mediated through the p42/44 MAPK pathway.[8] As a muscarinic antagonist, cyclopentolate would be expected to inhibit this proliferation, which could have implications for corneal wound healing and the management of proliferative ocular surface diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of cyclopentolate and the distribution of its targets in ocular tissues.

Table 1: Muscarinic Receptor Subtype Distribution in Human Ocular Tissues

| Ocular Tissue | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | Reference |

|---|---|---|---|---|---|---|

| Iris Sphincter | 7.4 | 7.8 | 59.1 | 11.4 | 5.4 | [7] |

| Ciliary Muscle | 0.8 | 5.4 | 73.5 | 4.9 | 2.4 | [7] |

| Ciliary Processes | 6.6 | 4.9 | 57.6 | 4.6 | 2.0 |[7] |

Table 2: Pharmacodynamic Properties of Cyclopentolate

| Parameter | Value | Tissue | Reference |

|---|---|---|---|

| Binding Affinity (pKB) | 7.8 | Circular Ciliary Muscle | [9] |

| Maximal Mydriasis | 15-60 minutes | Iris | [13] |

| Maximal Cycloplegia | 25-75 minutes | Ciliary Muscle | [2][18] |

| Duration of Mydriasis | Up to 24 hours | Iris | [1] |

| Duration of Cycloplegia | 6-24 hours | Ciliary Muscle |[1] |

Table 3: Biometric Changes in Human Eyes After Cyclopentolate Treatment

| Parameter | Change | Condition | Reference |

|---|---|---|---|

| Anterior Chamber Depth | Increased | Post-cycloplegia | [18][19] |

| Lens Thickness | Reduced | Post-cycloplegia | [18][19] |

| Choroidal Thickness | Decreased | Myopic Children | [20] |

| Axial Length | Elongation | Myopic Children |[20] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the cellular and molecular effects of cyclopentolate.

Muscarinic Receptor Subtype Quantification by Immunoprecipitation

-

Objective: To determine the relative levels of the five muscarinic receptor subtypes in a given ocular tissue.

-

Protocol:

-

Tissue Preparation: Human donor iris sphincter, ciliary muscle, and ciliary processes are dissected and homogenized. Membranes are prepared by centrifugation.

-

Receptor Solubilization: Membranes are incubated with a digitonin-based buffer to solubilize the receptor proteins.

-

Radioligand Binding: Solubilized receptors are incubated with a radiolabeled non-selective muscarinic antagonist, such as [3H]-QNB (quinuclidinyl benzilate), to label all muscarinic receptors.

-

Immunoprecipitation: The receptor-ligand complexes are incubated with subtype-selective antisera (antibodies) specific for each of the five muscarinic receptor proteins (M1-M5).

-

Precipitation: Protein A-Sepharose is added to precipitate the radiolabeled receptor-antibody complexes.

-

Quantification: The radioactivity of the pellets is measured using scintillation counting. The counts per minute for each subtype are expressed as a percentage of the total counts to determine the relative density of each subtype.

-

-

Reference: This protocol is adapted from the methodology described by Gil et al. (1997).[5][7]

Figure 3: Workflow for muscarinic receptor immunoprecipitation.

Cell Proliferation (BrdU Incorporation) Assay

-

Objective: To measure the effect of cyclopentolate on the proliferation of ocular cells (e.g., conjunctival epithelial cells).

-

Protocol:

-

Cell Culture: Human conjunctival epithelial cells are isolated and cultured in appropriate media until they reach sub-confluence.

-

Serum Starvation: Cells are serum-starved for 24 hours to synchronize their cell cycles.

-

Treatment: Cells are pre-incubated with cyclopentolate at various concentrations for a specified time. A muscarinic agonist (e.g., carbachol) is then added to stimulate proliferation. Control groups include untreated cells, cells treated with agonist alone, and cells treated with cyclopentolate alone.

-

BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA.

-

Immunodetection: Cells are fixed and permeabilized. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

-

Quantification: A substrate for the enzyme is added, which produces a colorimetric or fluorometric signal. The intensity of the signal, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader.

-

-

Reference: This protocol is based on the principles described by Weng et al. (2007).[8]

Western Blot Analysis for MAPK Activation

-

Objective: To determine if cyclopentolate affects the phosphorylation (activation) of p42/44 MAPK.

-

Protocol:

-

Cell Culture and Treatment: Ocular cells are cultured and treated with agonists and/or cyclopentolate as described in the proliferation assay.

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of p42/44 MAPK (p-MAPK). A separate blot is often run with an antibody for total p42/44 MAPK to serve as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to p-MAPK is quantified and normalized to the total MAPK bands to determine the level of activation.

-

-

Reference: This is a standard molecular biology technique, with the application in this context informed by Weng et al. (2007).[8]

Conclusion and Future Directions

Cyclopentolate is a potent, non-selective muscarinic antagonist with well-defined effects on the iris and ciliary body, leading to its widespread clinical use. However, its molecular impact extends to other ocular tissues, including the cornea, conjunctiva, and sclera, where it can modulate fundamental cellular processes like proliferation and, potentially, extracellular matrix remodeling. The involvement of muscarinic signaling in scleral biochemistry is a particularly promising area of research for the development of novel anti-myopia therapies.

Future research should focus on elucidating the precise downstream signaling pathways that link muscarinic receptor antagonism by cyclopentolate to changes in scleral fibroblast behavior. Investigating the direct effects of cyclopentolate on the expression and activity of MMPs and their inhibitors (TIMPs) in scleral cells is a critical next step. Furthermore, obtaining more comprehensive quantitative data, such as subtype-specific binding affinities (Ki values) for cyclopentolate in various human ocular tissues, will be essential for refining our understanding of its pharmacological profile and for the rational design of more selective and effective therapeutic agents.

References

- 1. Cyclopentolate - Wikipedia [en.wikipedia.org]

- 2. Ophthalmic applications of cyclopentolate [klinikaoczna.pl]

- 3. Ocular Cyclopentolate: A Mini Review Concerning Its Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cyclopentolate? [synapse.patsnap.com]

- 5. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation. | Semantic Scholar [semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cyclopentolate Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 12. Cyclopentolate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Up-Regulation of Matrix Metalloproteinase-2 by Scleral Monocyte-Derived Macrophages Contributes to Myopia Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Effect of cyclopentolate on ocular biometric parameters - Indian J Clin Exp Ophthalmol [ijceo.org]

- 19. The effect of topical administration of cyclopentolate on ocular biometry: An analysis for mouse and human models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparisons of atropine versus cyclopentolate cycloplegia in myopic children - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticholinergic Properties of Cyclopentolate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentolate (B1215867) hydrochloride is a synthetic anticholinergic agent widely utilized in ophthalmology for its mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) effects.[1][2][3] This technical guide provides a comprehensive investigation into the core anticholinergic properties of cyclopentolate hydrochloride. It details the compound's mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), presents quantitative data on its receptor binding affinities, and outlines the experimental protocols used to characterize these properties. The guide also includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound is a tertiary amine antimuscarinic agent that shares pharmacological properties with atropine, but with a faster onset and shorter duration of action.[4][5] Its primary clinical application is in ophthalmic diagnostics, where it facilitates funduscopic examination and the accurate determination of refractive error by temporarily eliminating the accommodative capacity of the eye.[6][7] Understanding the specific interactions of cyclopentolate with muscarinic receptor subtypes and the functional consequences of this antagonism is crucial for its optimal clinical use and for the development of novel anticholinergic agents.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][8] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the body, mediating various physiological responses to the neurotransmitter acetylcholine (ACh).[9][10]